N-(2-ethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
Mechanism of Action
Target of Action
N-(2-ethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound that has been synthesized and studied for its potential biological activities . .
Mode of Action
Thiazolopyrimidines, a class of compounds to which this molecule belongs, are known to interact with various biological targets due to their structural resemblance to purine .
Biochemical Pathways
Thiazolopyrimidines are known to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds in the thiazolopyrimidine class have been shown to exhibit antitumor, antibacterial, and anti-inflammatory activities .
Action Environment
The synthesis of related thiazolopyrimidines has been performed using environmentally safe and efficient methods .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CL-207134 involves a multi-step process starting from sulfamate and glyoxal . The initial step is the condensation reaction, followed by nitration to introduce nitro groups into the molecule . The reaction conditions typically involve the use of strong acids and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of CL-207134 is carried out on a pilot scale, with quantities ranging from 50 to 100 kilograms . The process involves optimizing reaction conditions to achieve the most stable high-density polymorph of the compound . Techniques such as recrystallization and coating with polymers are employed to reduce the sensitivity of the compound to mechanical stimuli .
Chemical Reactions Analysis
Types of Reactions: CL-207134 undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound is particularly sensitive to heat and shock, leading to its decomposition into smaller molecules .
Common Reagents and Conditions: The decomposition of CL-207134 under high temperatures and pressures involves the cleavage of N–NO2 bonds, resulting in the formation of nitrogen dioxide (NO2) . Shock conditions promote the transfer of oxygen atoms to nitrogen atoms connected to NO2, leading to the breakage of these bonds .
Major Products: The major products formed from the decomposition of CL-207134 include nitrogen dioxide, carbon dioxide, and water . These products are typical of high-energy explosives and contribute to the compound’s powerful detonation properties .
Scientific Research Applications
CL-207134 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a high-energy material for studying detonation mechanisms and developing new explosives . In biology and medicine, the compound’s high energy density makes it a potential candidate for targeted drug delivery systems and cancer treatment . Industrial applications include its use in solid rocket propellants and other high-energy density materials .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CL-207134 include hexogen (RDX) and octogen (HMX) . These compounds also belong to the family of high-energy dense caged nitramines and share similar structural characteristics .
Uniqueness: CL-207134 is unique in its superior detonation performance and higher energy density compared to RDX and HMX . The compound’s high density and heat of formation make it one of the most powerful explosives known . Additionally, the ability to modify its structure through cocrystallization and other techniques allows for the development of new materials with tailored properties .
Properties
IUPAC Name |
N-(2-ethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-2-10-5-3-4-6-12(10)17-13(19)11-9-16-15-18(14(11)20)7-8-21-15/h3-6,9H,2,7-8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDUQSGRSQBETL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)CCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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